molecular formula C9H10F2N2S B2919357 3-(2,4-Difluorophenyl)-1,1-dimethylthiourea CAS No. 883030-95-3

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea

Cat. No. B2919357
CAS RN: 883030-95-3
M. Wt: 216.25
InChI Key: PSWHKZXMZXDARK-UHFFFAOYSA-N
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Description

“3-(2,4-Difluorophenyl)-1,1-dimethylthiourea” is a chemical compound that contains a thiourea group (-NH-CS-NH-) and a 2,4-difluorophenyl group. Thiourea is an organic compound structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. The 2,4-difluorophenyl group is a phenyl group substituted with two fluorine atoms at the 2nd and 4th positions .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the hydrogen atoms on the nitrogen can participate in hydrogen bonding. The presence of the fluorine atoms on the phenyl ring can also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the thiourea group. Fluorine atoms are highly electronegative, which could influence the compound’s polarity, solubility, and reactivity. The thiourea group can participate in hydrogen bonding, which could also influence these properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promising biological activity, it could be further studied as a potential pharmaceutical agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

3-(2,4-difluorophenyl)-1,1-dimethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2S/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWHKZXMZXDARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)-1,1-dimethylthiourea

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